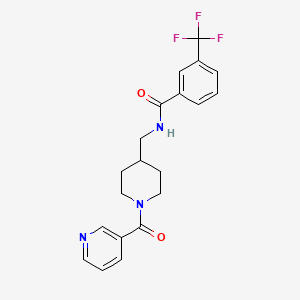
N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and its derivatives exhibit significant antimicrobial properties. For instance, a study focused on synthesizing novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives demonstrated that these compounds, along with their copper (Cu) and cadmium (Cd) complexes, showed comparable activity to ampicillin against S. aureus and E. coli (Khattab, 2005).
DNA Synthesis Enhancement
Research indicates that inhibitors related to benzamide, including this compound, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This highlights a potential role in DNA repair mechanisms, especially in the context of poly-(ADP-ribose) polymerase's activity (Miwa et al., 1981).
Histone Deacetylase Inhibition
Compounds structurally related to this compound have been investigated for their role as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, is a small molecule HDAC inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the potential therapeutic applications of this compound derivatives in oncology (Zhou et al., 2008).
Antiarrhythmic Activity
The antiarrhythmic activity of benzamides with heterocyclic amide side chains, including compounds related to this compound, has been documented. These compounds have shown effectiveness in models of oral antiarrhythmic activity, with specific derivatives proceeding to clinical trials. This underlines the potential of such compounds in developing treatments for arrhythmias (Banitt et al., 1977).
Fluorination Protocol for Medicinal Chemistry
Derivatives of this compound have been explored for their potential in ortho-fluorination, a crucial step in medicinal chemistry for modifying drug properties. A specific protocol involving Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlights the compound's versatility in synthesizing functionally diverse groups, beneficial for drug development (Wang et al., 2009).
Mécanisme D'action
Target of Action
The compound belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Piperidine derivatives have been found to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives have been found to have various pharmacological effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)17-5-1-3-15(11-17)18(27)25-12-14-6-9-26(10-7-14)19(28)16-4-2-8-24-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOBWHHUJGYTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




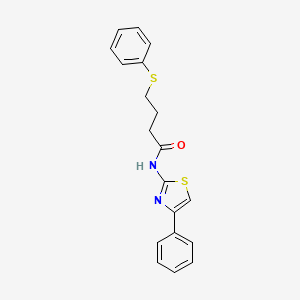
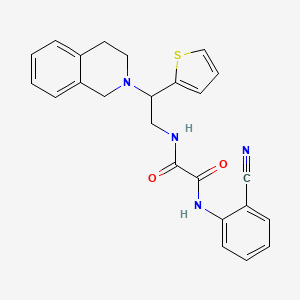
![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

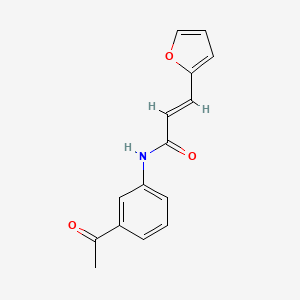
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/no-structure.png)
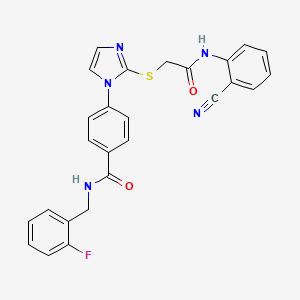
![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2605397.png)